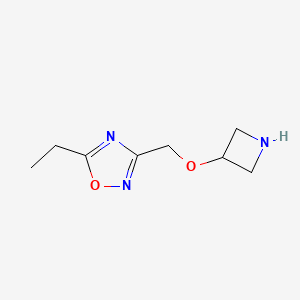
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of azetidin-3-ol with an appropriate oxadiazole precursor under controlled conditions. The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may require specific solvents and temperatures to optimize yield .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new compounds with different properties.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents are introduced to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the azetidine ring, potentially enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole has been explored in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in areas like antimicrobial and anticancer research.
Mecanismo De Acción
The mechanism by which 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxadiazole moiety may contribute to the compound’s stability and ability to penetrate cellular membranes, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with similar structural features but different biological activities.
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole stands out due to its unique combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxymethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-8-10-7(11-13-8)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
Clave InChI |
QYNYFMNXYLWGER-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


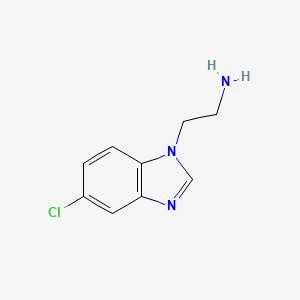

![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
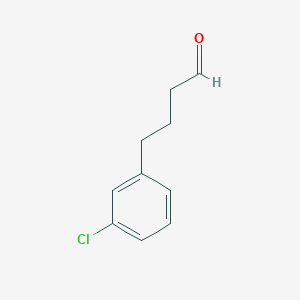

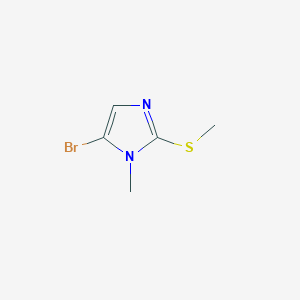


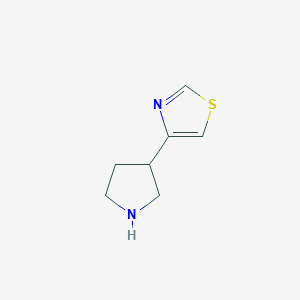
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)


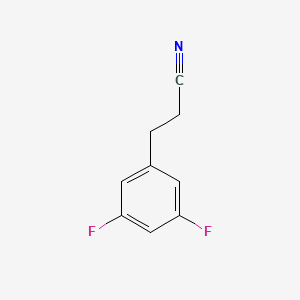
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
